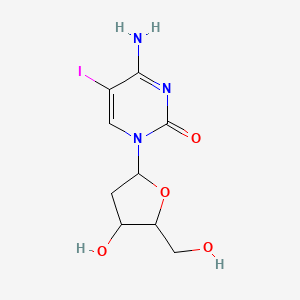

5-Iod-2'-Desoxycytidin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ibacitabin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Es wird hauptsächlich als antivirales Mittel zur Behandlung von Herpes labialis eingesetzt.

Industrie: Ibacitabin wird in der pharmazeutischen Industrie zur Entwicklung von antiviralen Medikamenten verwendet.

Wirkmechanismus

Ibacitabin übt seine antivirale Wirkung durch Hemmung der viralen DNA-Synthese aus. Es wird während der Replikation in die virale DNA eingebaut, was zur Kettenabbruchreaktion und Hemmung der weiteren DNA-Synthese führt. Dies verhindert, dass sich das Virus vermehrt und verbreitet . Das primäre molekulare Ziel von Ibacitabin ist das virale DNA-Polymerase-Enzym, das für die Virusreplikation unerlässlich ist .

Wirkmechanismus

Target of Action

5-Iodo-2’-deoxycytidine (5-IdCyd) is a nucleoside analog . Its primary targets are the DNA of various microorganisms . It is readily incorporated into the DNA of these organisms, but it is poorly utilized for the biosynthesis of DNA in mammalian systems .

Mode of Action

5-IdCyd interacts with its targets by being incorporated into the DNA of microorganisms . This incorporation is believed to inhibit the replication of several DNA-containing viruses, such as vaccinia and herpes simplex . The compound’s interaction with its targets results in changes in the DNA structure, which can inhibit the replication of the DNA and thus the proliferation of the microorganisms .

Biochemical Pathways

The biochemical pathways affected by 5-IdCyd primarily involve DNA synthesis and replication. By being incorporated into the DNA of microorganisms, 5-IdCyd disrupts the normal functioning of these pathways, leading to inhibited DNA replication . The downstream effects of this disruption can include inhibited growth and proliferation of the microorganisms .

Pharmacokinetics

The pharmacokinetics of 5-IdCyd involve its absorption, distribution, metabolism, and excretion (ADME). A study of percutaneous absorption of 5-IdCyd was performed in vitro on the rat and on man and in vivo on the rat . With normal skin, absorption was 1.84 cm.h 1 10 −4 for the rat and 0.33 cm.h 1 10 −4 for human skin . When the stratum corneum was absent, absorption was approximately 15 times higher . These properties impact the bioavailability of 5-IdCyd, influencing its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of 5-IdCyd’s action primarily involve the inhibition of DNA replication. By being incorporated into the DNA of microorganisms, 5-IdCyd can inhibit the replication of the DNA, leading to inhibited growth and proliferation of the microorganisms . In addition, 5-IdCyd has been found to inhibit the growth of P815 mastocytoma cells and sensitize these cells to irradiation .

Action Environment

The action, efficacy, and stability of 5-IdCyd can be influenced by various environmental factors. For example, the absorption of 5-IdCyd can be affected by the presence or absence of the stratum corneum in the skin . Furthermore, the compound’s effectiveness as a therapeutic agent can be influenced by factors such as the specific microorganism it is targeting, the concentration of the compound, and the presence of other compounds or medications .

Biochemische Analyse

Biochemical Properties

5-Iodo-2’-deoxycytidine is readily incorporated into the DNA of various microorganisms . It is used in the synthesis of other modified nucleosides, such as 5-ethynylferrocenyl-2’-deoxycytidine used in semiconductor electrodes .

Cellular Effects

5-Iodo-2’-deoxycytidine inhibits the growth of P815 mastocytoma cells . It also sensitizes P815 cells to irradiation when used at a concentration of 1 µM .

Molecular Mechanism

5-Iodo-2’-deoxycytidine exerts its effects at the molecular level by inhibiting the replication of several DNA containing viruses . It is incorporated into DNA, leading to hypomethylation of DNA and increased gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound rapidly reverts to 5-Iodo-2’-deoxycytidine in buffer .

Metabolic Pathways

5-Iodo-2’-deoxycytidine is involved in the biosynthesis of DNA in various microorganisms . It interacts with enzymes involved in DNA synthesis and methylation .

Subcellular Localization

As a nucleoside analog, it is likely to be found in the nucleus where it is incorporated into DNA .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ibacitabin kann durch die Iodierung von 2'-Desoxycytidin synthetisiert werden. Der Prozess umfasst die Reaktion von 2'-Desoxycytidin mit Jod und einem geeigneten Oxidationsmittel, wie z. B. Natriumiodat, in einem wässrigen Medium. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt und überwacht, bis das gewünschte Produkt gebildet ist .

Industrielle Produktionsmethoden

Die industrielle Produktion von Ibacitabin folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts zu gewährleisten. Das Reaktionsgemisch wird mithilfe von Techniken wie Kristallisation oder Chromatographie gereinigt, um Ibacitabin in seiner reinen Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ibacitabin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Jodatom in Ibacitabin kann unter geeigneten Bedingungen durch andere Nukleophile, wie z. B. Hydroxyl- oder Aminogruppen, substituiert werden.

Oxidations- und Reduktionsreaktionen: Ibacitabin kann Oxidations- und Reduktionsreaktionen unterliegen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Natriumhydroxid oder Ammoniak.

Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid werden für Oxidations- bzw. Reduktionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene iodierte und deiodierte Derivate von Ibacitabin, die unterschiedliche biologische Aktivitäten haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Ibacitabin

Ibacitabin ist aufgrund seiner spezifischen antiviralen Aktivität gegen Herpes labialis einzigartig. Im Gegensatz zu Azacitidin und Decitabin, die hauptsächlich zur Behandlung von hämatologischen Malignomen eingesetzt werden, wird Ibacitabin topisch bei Virusinfektionen angewendet . Zusätzlich unterscheidet das Vorhandensein des Jodatoms in der Struktur von Ibacitabin es von anderen Nukleosid-Analoga .

Eigenschaften

IUPAC Name |

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVJJMPVVFNAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862286 | |

| Record name | 4-Amino-1-(2-deoxypentofuranosyl)-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-53-0 | |

| Record name | 5-Iodo-2'-deoxycytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

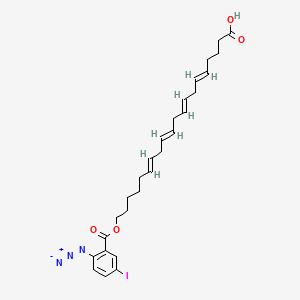

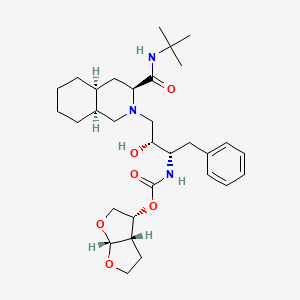

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)

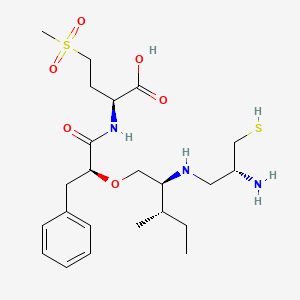

![methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674065.png)

![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)

![5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B1674071.png)

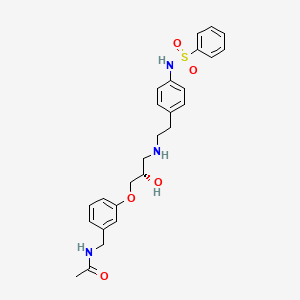

![N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide](/img/structure/B1674073.png)

![3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1674075.png)

![3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide](/img/structure/B1674076.png)